LogP & TPSA Comparison: Brominated vs. Unsubstituted Nicotinamido-butanoic Acid Derivatives
The predicted lipophilicity (LogP) and topological polar surface area (TPSA) of 4-(5-Bromonicotinamido)butanoic acid differ substantially from the unsubstituted analog 4-(Nicotinamido)butanoic acid (Picamilon), influencing membrane permeability and oral bioavailability. The target compound exhibits a LogP of 2.01 and a TPSA of 82.78 Ų [1]. In contrast, Picamilon has a lower predicted LogP of approximately 1.3 and a TPSA of 82.78 Ų (note: TPSA is identical as the core structure is unchanged except for the halogen) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.01 (calculated) |
| Comparator Or Baseline | 4-(Nicotinamido)butanoic acid (Picamilon, CAS 34562-97-5): ~1.3 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.7 |
| Conditions | Predicted via in silico method (Chemsrc database). |
Why This Matters
The ~0.7 increase in LogP indicates enhanced membrane permeability, which may translate to improved CNS penetration or altered pharmacokinetics compared to the unsubstituted parent compound [3].
- [1] Chemsrc. (2024). 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid. Retrieved from https://m.chemsrc.com/baike/725002.html View Source
- [2] PubChem. (n.d.). Picamilon. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Picamilon View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
